

# Aristolactam BIII as a DYRK1A Inhibitor: A Technical Guide

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## Compound of Interest

Compound Name: Aristolactam BIII

Cat. No.: B052574

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This technical guide provides an in-depth overview of **Aristolactam BIII** as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The document covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

## Introduction to DYRK1A and Aristolactam BIII

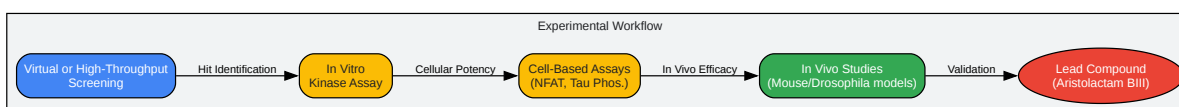
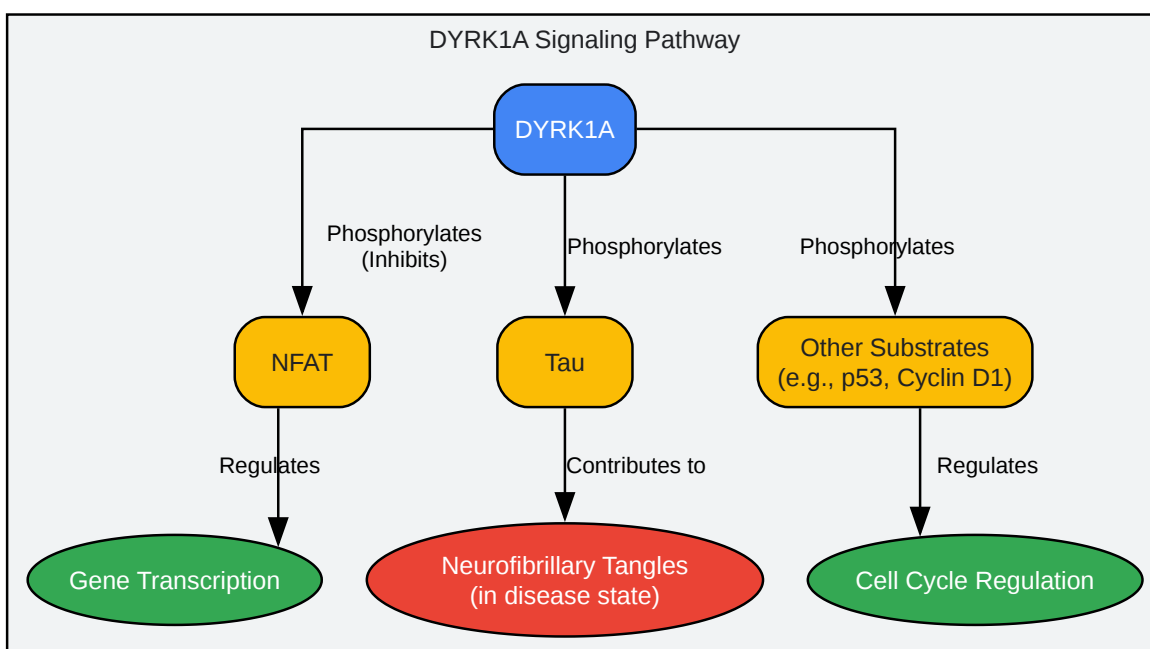
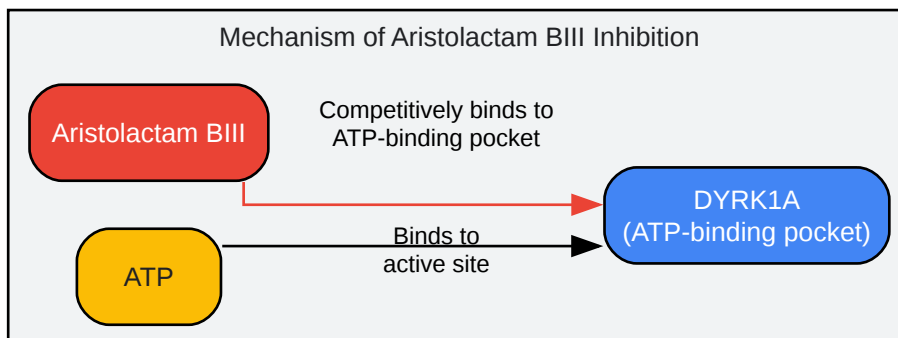
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, neurodevelopment, and signaling pathways.<sup>[1]</sup> Overexpression of DYRK1A has been implicated in the pathology of several diseases, notably Down syndrome and Alzheimer's disease, making it a significant target for therapeutic intervention.<sup>[2]</sup>

**Aristolactam BIII** is a natural product identified as a potent and selective inhibitor of DYRK1A.<sup>[2]</sup> Its ability to modulate DYRK1A activity has positioned it as a promising lead compound in the development of novel therapeutics for DYRK1A-associated disorders.

## Mechanism of Action

**Aristolactam BIII** functions as an ATP-competitive inhibitor of DYRK1A. Molecular docking studies have revealed that it binds to the ATP-binding pocket of the kinase. A key structural feature for its inhibitory activity is the methoxy group at the C-9 position, which forms a crucial

hydrogen bond with the side chain of the Lys188 residue within the ATP-binding site. This interaction is essential for its potent inhibition of DYRK1A's kinase activity.[3]



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